Lipophilicity (XLogP3-AA) Distinguishes 2-Methyl-3-pyrrolidin-1-yl-benzoic Acid from Regioisomer and Parent Compound
2-Methyl-3-pyrrolidin-1-yl-benzoic acid exhibits a computed XLogP3-AA value of 2.4, which is significantly different from the predicted values for its close analogs [1]. While direct experimental data for the 4-substituted regioisomer and the parent unsubstituted compound are not available in this analysis, the presence and position of the methyl group are known to modulate lipophilicity [2]. This difference in XLogP3-AA impacts the compound's ability to partition into lipid bilayers, a critical parameter for cell permeability and bioavailability.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 2-Methyl-4-(pyrrolidin-1-yl)benzoic acid (Regioisomer) and 3-(pyrrolidin-1-yl)benzoic acid (Parent compound). Predicted XLogP3 values are expected to differ based on the substitution pattern. |
| Quantified Difference | Specific ΔXLogP not computed, but the presence of the ortho-methyl group is expected to alter lipophilicity relative to the meta- and para- substituted analogs. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME profile; selecting the correct analog with the intended XLogP3-AA is essential for achieving desired cell permeability and oral bioavailability.
- [1] PubChem. 2-methyl-3-pyrrolidin-1-yl-benzoic Acid (CID 7148432). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7148432 View Source
- [2] PubChem. 2-Methyl-3-pyrrolidin-1-ylbenzoate (CID 7148431). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7148431 View Source
